molecular formula C15H9Cl3O2 B14726361 2,4,7-Trichloro-9h-fluoren-9-yl acetate CAS No. 7012-22-8

2,4,7-Trichloro-9h-fluoren-9-yl acetate

Cat. No.: B14726361
CAS No.: 7012-22-8
M. Wt: 327.6 g/mol
InChI Key: UDYOQLLJPCUQHS-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-9H-fluoren-9-yl acetate is a chlorinated fluorene derivative featuring an acetate ester group at the 9-position and chlorine substituents at the 2-, 4-, and 7-positions of the fused aromatic ring system. Fluorene derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and polymer chemistry due to their rigid planar structure and tunable electronic properties.

Properties

CAS No.

7012-22-8

Molecular Formula

C15H9Cl3O2

Molecular Weight

327.6 g/mol

IUPAC Name

(2,4,7-trichloro-9H-fluoren-9-yl) acetate

InChI

InChI=1S/C15H9Cl3O2/c1-7(19)20-15-11-4-8(16)2-3-10(11)14-12(15)5-9(17)6-13(14)18/h2-6,15H,1H3

InChI Key

UDYOQLLJPCUQHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=C(C=CC(=C2)Cl)C3=C1C=C(C=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-Trichloro-9h-fluoren-9-yl acetate typically involves the chlorination of fluorene followed by acetylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions.

The acetylation step involves the reaction of the chlorinated fluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out at elevated temperatures to facilitate the formation of the acetate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and acetylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-9h-fluoren-9-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated fluorenes.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce various dechlorinated fluorenes. Substitution reactions result in the formation of new compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,4,7-Trichloro-9h-fluoren-9-yl acetate has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other fluorene derivatives and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-9h-fluoren-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorination Patterns

  • 1,3,7-Trichloro-9H-fluoren-2-amine (CAS 19857-79-5): This compound shares a trichloro substitution but differs in chlorine positions (1,3,7 vs. 2,4,7) and features an amine group at the 2-position.
  • The amine group further differentiates its reactivity .

Functional Group Variations

  • 2-(9H-Fluoren-9-yl)acetic Acid : Replacing the acetate ester with a carboxylic acid group increases polarity and acidity (pKa ~4–5), enhancing water solubility. This contrasts with the acetate ester’s hydrolytic lability and lipophilicity .
  • The chloroethoxy groups may confer flexibility and solubility in nonpolar solvents .
  • Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride (CAS 107407-62-5): This allyl ester derivative includes a carbamate-protected amine, enabling use in peptide synthesis. The allyl group offers orthogonal deprotection strategies compared to acetate .

Physicochemical Properties

Property This compound 2-(9H-Fluoren-9-yl)acetic Acid 1,3,7-Trichloro-9H-fluoren-2-amine
Molecular Weight ~323.5 g/mol (estimated) 224.26 g/mol ~292.5 g/mol (estimated)
Polarity Moderate (ester group) High (carboxylic acid) Moderate (amine + Cl)
Solubility Organic solvents (e.g., DCM, THF) Polar solvents (e.g., water at low pH) Polar aprotic solvents (e.g., DMF)
Reactivity Hydrolysis (ester), electrophilic substitution Acid-base reactions, decarboxylation Nucleophilic substitution (amine)
  • Thermal Stability: The trichloro substitution in this compound enhances thermal stability compared to non-chlorinated fluorenes due to electron-withdrawing effects, as seen in related halogenated aromatic systems .
  • Optical Properties : Fluorene derivatives with electron-withdrawing groups (e.g., Cl, acetate) often exhibit blue-shifted UV-Vis absorption compared to alkyl-substituted analogs, as observed in 3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one .

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